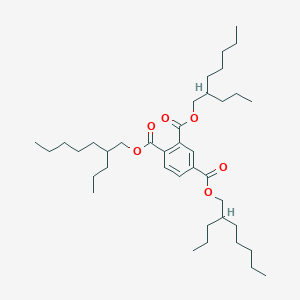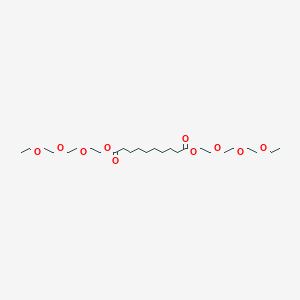![molecular formula C11H24O2Si B14255566 (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one CAS No. 325690-10-6](/img/structure/B14255566.png)
(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one: is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a pentan-3-one backbone. This compound is often used in organic synthesis due to its stability and the ease with which the TBS group can be removed under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows: [ \text{R-OH} + \text{TBSCl} + \text{Base} \rightarrow \text{R-OTBS} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been reported to enhance the efficiency and sustainability of the synthesis .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be achieved using hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBS group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, in dichloromethane.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected alcohols or other functionalized derivatives.
科学的研究の応用
Chemistry:
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Employed in the synthesis of complex natural products and pharmaceuticals.
Biology:
- Utilized in the modification of biomolecules for research purposes.
Medicine:
- Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one primarily involves the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group by forming a silicon-oxygen bond, which is resistant to many reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule. The TBS group can be removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
類似化合物との比較
tert-Butyldimethylsilyl chloride (TBSCl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPSCl): Another silyl protecting group with similar applications but offers greater steric hindrance.
Trimethylsilyl chloride (TMSCl): A smaller silyl protecting group used for similar purposes but less stable than TBS.
Uniqueness:
Stability: The TBS group provides a good balance between stability and ease of removal.
Selectivity: Offers selective protection of hydroxyl groups in the presence of other functional groups.
Versatility: Widely used in various fields of research and industry due to its robust nature.
特性
CAS番号 |
325690-10-6 |
|---|---|
分子式 |
C11H24O2Si |
分子量 |
216.39 g/mol |
IUPAC名 |
(2R)-2-[tert-butyl(dimethyl)silyl]oxypentan-3-one |
InChI |
InChI=1S/C11H24O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m1/s1 |
InChIキー |
HEVXJGZUJJYJPH-SECBINFHSA-N |
異性体SMILES |
CCC(=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CCC(=O)C(C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)


![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)

![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)

![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)


![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)

![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)

